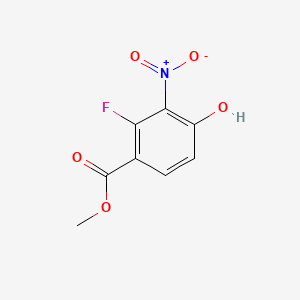
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromopyridyl group. Compounds of this type are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-bromo-2-pyridinecarboxylic acid hydrazide with carbon disulfide and a base to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature and pH conditions.
化学反应分析
Types of Reactions
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridyl group can be reduced to form different substituted derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted thiadiazoles with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromo-2-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom might also enhance its potential as a precursor for further functionalization.
属性
分子式 |
C7H5BrN4S |
|---|---|
分子量 |
257.11 g/mol |
IUPAC 名称 |
5-(3-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI 键 |
KHTLLKYMGAIWGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=NN=C(S2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


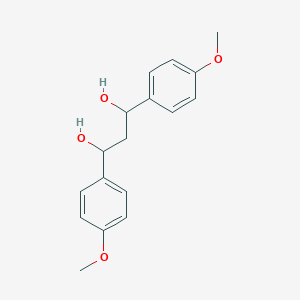
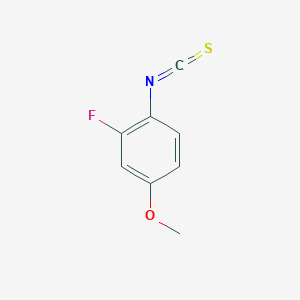
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
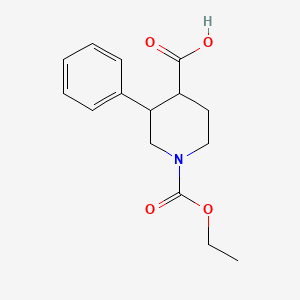
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
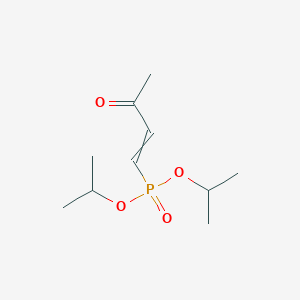
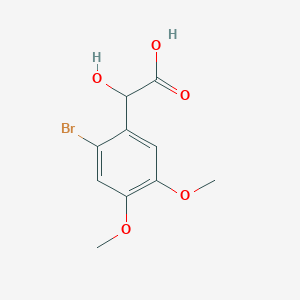
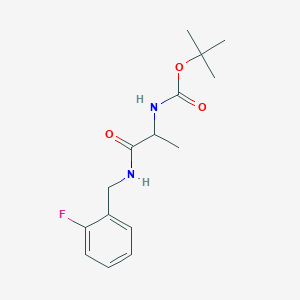
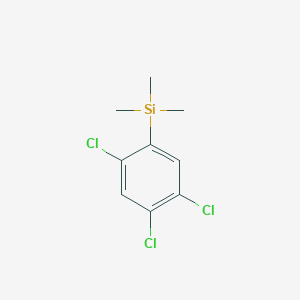

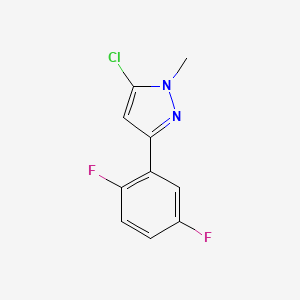
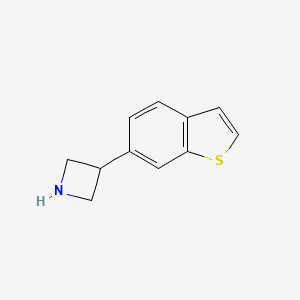
![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
